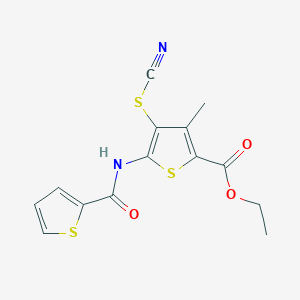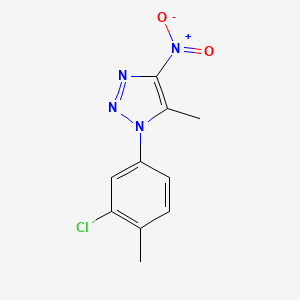
1-(3-chloro-4-methylphenyl)-5-methyl-4-nitro-1H-1,2,3-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-(3-Chloro-4-methylphenyl)urea” is a urea derivative with the molecular formula C8H9ClN2O . Another related compound is “1-(3-Chloro-4-methylphenyl)-3-methylurea” with the molecular formula C9H11ClN2O .
Synthesis Analysis
While specific synthesis methods for “1-(3-chloro-4-methylphenyl)-5-methyl-4-nitro-1H-1,2,3-triazole” were not found, a related compound “1-(3-chloro-4-methylphenyl)-3-methyl-2-pyrrolidinone” has been synthesized and studied for its interference with photosynthesis .
Molecular Structure Analysis
The molecular structure of “1-(3-Chloro-4-methylphenyl)urea” and “1-(3-Chloro-4-methylphenyl)-3-methylurea” can be found in the PubChem database .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(3-Chloro-4-methylphenyl)urea” and “1-(3-Chloro-4-methylphenyl)-3-methylurea” can be found in the PubChem database .
科学的研究の応用
Synthesis and Antimicrobial Activity
A relevant compound in the study of antimicrobial activities is highlighted by the synthesis and evaluation of various triazole derivatives, including those similar to the compound . These derivatives have been explored for their significant antibacterial and antifungal properties, emphasizing the potential use of 1-(3-chloro-4-methylphenyl)-5-methyl-4-nitro-1H-1,2,3-triazole in developing new antimicrobial agents (Roy, Desai, & Desai, 2005).
Tautomerism and Structural Analysis
The study of tautomerism in triazoles, including compounds structurally related to this compound, provides insights into their chemical behavior. This research aids in understanding how different substituents affect the tautomeric forms, which is crucial for the development of pharmaceuticals and materials science applications (Kubota & Uda, 1975).
Luminescence Quenching in Tricarbonylrhenium Complexes
Research into pyridyltriazole ligands bearing a 4-substituted phenyl arm, akin to the compound of interest, reveals their influence on the electronic and photophysical properties of tricarbonylrhenium complexes. Such studies are pivotal for the development of luminescent materials and sensors, indicating that the structural features of triazoles can significantly affect their application in photophysical sciences (Wolff et al., 2013).
Corrosion Inhibition
The examination of triazole derivatives as corrosion inhibitors, including those structurally similar to this compound, showcases their potential in protecting metals against corrosion in acidic media. Such research is vital for industries requiring corrosion-resistant materials and coatings, demonstrating the broad applicability of triazole compounds in materials science (Lagrenée et al., 2002).
Fluorescence and Molecular Sensing
The synthesis and characterization of 1,2,3-triazole derivatives with specific substituents have been explored for their fluorescent properties. This area of research is essential for developing new fluorescent probes and sensors, indicating that compounds like this compound could play a role in enhancing the sensitivity and selectivity of fluorescence-based detection methods (Kamalraj, Senthil, & Kannan, 2008).
特性
IUPAC Name |
1-(3-chloro-4-methylphenyl)-5-methyl-4-nitrotriazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN4O2/c1-6-3-4-8(5-9(6)11)14-7(2)10(12-13-14)15(16)17/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOIAYCADGOENGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(N=N2)[N+](=O)[O-])C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

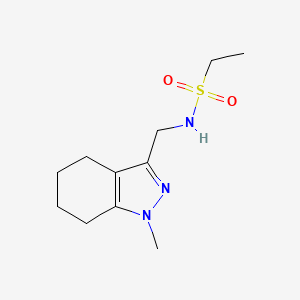
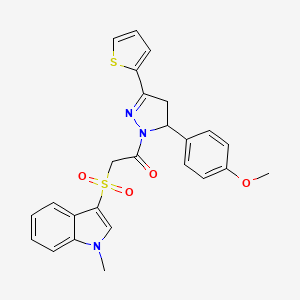
![(E)-4-(Dimethylamino)-N-[3-(triazol-1-ylmethyl)cyclobutyl]but-2-enamide](/img/structure/B2892382.png)
![(1-Oxa-spiro[2.3]hex-5-yl)-carbamic acid tert-butyl ester](/img/structure/B2892383.png)
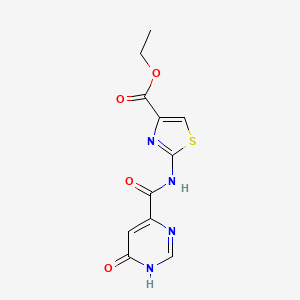
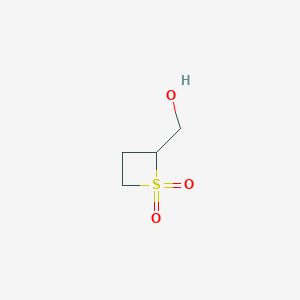
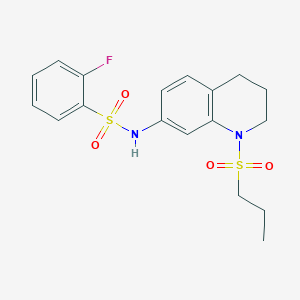
![2-(4-chlorophenoxy)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide](/img/structure/B2892388.png)
![(4-(Aminomethyl)bicyclo[2.2.2]octan-1-yl)methanol hydrochloride](/img/structure/B2892390.png)
![N-cyclopropyl-1-[6-({2-[(4-methoxybenzyl)amino]-2-oxoethyl}thio)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2892392.png)
![3-Methyl-4-oxo-4,6,7,8,9,10-hexahydrothieno[2',3':4,5]pyrimido[1,2-a]azepine-2-carboxylic acid](/img/structure/B2892394.png)
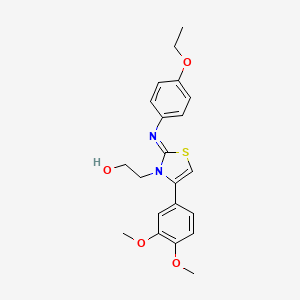
![[5-(1-Aminoethyl)-4H-1,2,4-triazol-3-yl]acetic acid dihydrochloride](/img/structure/B2892402.png)
